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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of human artificial chromosome (HAC) vectors, specifically iHACs (induced pluripotent stem

cell-capable HACs), for the reprogramming of somatic cells into induced pluripotent stem cells

(iPSCs). This technology offers a promising alternative to viral and other non-integrating

methods, providing stable, long-term expression of reprogramming factors without the risk of

insertional mutagenesis.

Introduction
Somatic cell reprogramming into iPSCs has revolutionized the fields of regenerative medicine,

disease modeling, and drug discovery. The iHAC technology represents a significant

advancement in this area. An iHAC is a non-integrating vector that can carry large genetic

payloads, including the multicistronic expression cassettes of key reprogramming factors such

as Oct4, Sox2, Klf4, and c-Myc (OSKM). The episomal nature of the iHAC ensures that the

reprogramming cassette does not integrate into the host cell genome, thereby mitigating the

risks of insertional mutagenesis and oncogenic transformation associated with some other

reprogramming methods. Furthermore, the iHAC can be subsequently eliminated from the

reprogrammed cells, resulting in transgene-free iPSCs.

This document provides detailed protocols for the conceptual construction of a reprogramming

iHAC, its transfer into somatic cells via Microcell-Mediated Chromosome Transfer (MMCT), and

the subsequent culture and characterization of the resulting iPSC lines.
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Quantitative Data on Reprogramming Efficiencies
Obtaining precise, directly comparable quantitative data on the efficiency of iHAC-mediated

reprogramming alongside other common methods from a single study is challenging. However,

data from various studies provide insights into the efficiencies of different non-integrating

reprogramming techniques.

Reprogramming
Method

Starting Cell Type
Reprogramming
Efficiency

Citation

Episomal Vectors
Human Skin

Fibroblasts
~0.013% [1]

Human Skin

Fibroblasts

~200 colonies per

10^5 cells
[2][3]

Sendai Virus (SeV)
Human Skin

Fibroblasts
~0.077% [1]

Human Skin

Fibroblasts

~8 colonies per 10^5

cells
[2][3]

mRNA Transfection
Human Skin

Fibroblasts
~2.1% [1]

Note: The efficiency of iHAC-mediated reprogramming is not listed in a direct comparative

study with these other methods. The efficiency of iHAC-based methods is dependent on the

efficiency of the MMCT process.

Experimental Protocols
Construction of a Polycistronic iHAC Vector
This protocol outlines the general strategy for constructing a multicistronic iHAC vector

containing the OSKM reprogramming factors. This often involves the use of 2A "self-cleaving"

peptides to express multiple proteins from a single transcript.[4]

Materials:
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Backbone HAC vector with a suitable cloning site (e.g., containing a LoxP site)

cDNAs for human Oct4, Sox2, Klf4, and c-Myc

2A peptide sequences (e.g., P2A, T2A, E2A)

A selectable marker (e.g., Puromycin resistance) and a fluorescent reporter (e.g., DsRed)

Restriction enzymes and DNA ligase

Competent E. coli for cloning

Procedure:

Design of the Polycistronic Cassette: Design a single open reading frame (ORF) containing

the cDNAs of the four reprogramming factors (Oct4, Sox2, Klf4, c-Myc) interspersed with 2A

peptide sequences. A common arrangement is Oct4-P2A-Sox2-T2A-Klf4-E2A-c-Myc.

Assembly of the Cassette:

Amplify the individual cDNAs and 2A sequences by PCR, adding appropriate restriction

sites for subsequent cloning.

Use a multi-step ligation process or a more advanced cloning technique like Gibson

Assembly or Golden Gate cloning to assemble the individual components into the final

polycistronic cassette in a suitable shuttle vector.[4]

Inclusion of Additional Elements: Clone a human p53 shRNA construct and a reporter gene

like DsRed into the shuttle vector containing the OSKM cassette.[5]

Cloning into the HAC Vector:

Excise the entire expression cassette from the shuttle vector using appropriate restriction

enzymes.

Ligate the cassette into the linearized HAC vector.
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Alternatively, if using a Cre-LoxP system, clone the cassette into a donor vector containing

a LoxP site and then use Cre recombinase to integrate the cassette into the HAC in a

targeted manner.[6]

Verification: Verify the final iHAC construct by restriction digestion and sequencing to ensure

the correct orientation and integrity of all components.

Microcell-Mediated Chromosome Transfer (MMCT) of the
iHAC
This improved MMCT protocol enhances the efficiency of transferring the iHAC from a donor

cell line (e.g., CHO cells) to the target somatic cells.[6][7]

Materials:

CHO donor cells carrying the iHAC

Target somatic cells (e.g., human dermal fibroblasts)

DMEM/F12 medium

Fetal Bovine Serum (FBS)

TN-16 and Griseofulvin (for micronucleation)

Latrunculin B (for enucleation)

Phytohemagglutinin-P (PHA-P)

Polyethylene glycol (PEG)

Percoll

Filters (5 µm and 3 µm)

Procedure:

Micronucleation of Donor Cells:
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Culture the iHAC-containing CHO donor cells to 70-80% confluency.

Induce micronucleation by treating the cells with a combination of TN-16 and Griseofulvin

in serum-free medium for 48-72 hours. This treatment arrests the cells in mitosis and

promotes the formation of micronuclei, where individual chromosomes are enclosed in a

nuclear membrane.[6]

Enucleation and Microcell Purification:

Harvest the micronucleated cells.

Resuspend the cells in a solution containing Latrunculin B to disrupt the actin

cytoskeleton.[6]

Layer the cell suspension onto a discontinuous Percoll gradient and centrifuge at high

speed. This forces the micronuclei to be extruded from the cells, forming microcells.

Collect the microcell fraction and purify it by sequential filtration through 5 µm and 3 µm

pore size filters.

Fusion with Target Cells:

Pre-treat the purified microcells with PHA-P to facilitate agglutination with the recipient

somatic cells.

Add the PHA-P-treated microcells to a culture of the target somatic cells.

Induce fusion by adding PEG solution for a short period (e.g., 1-2 minutes).

Wash the cells thoroughly to remove the PEG.

Selection and Expansion:

Culture the cells in the appropriate medium for the target somatic cells.

After 24-48 hours, apply selection pressure corresponding to the selectable marker on the

iHAC (e.g., Puromycin).
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Maintain the culture, changing the medium regularly, until resistant colonies appear.

Pick and expand the resistant colonies.

Culture and Maintenance of iHAC-Reprogrammed iPSCs
Materials:

iPSC culture medium (e.g., mTeSR1 or E8 medium)

Matrigel or other suitable extracellular matrix coating

Reagents for cell passaging (e.g., Dispase, Accutase, or EDTA)

ROCK inhibitor (e.g., Y-27632)

Procedure:

Initial Culture: Once iPSC-like colonies emerge, switch to a standard iPSC culture medium.

Colony Picking: Manually pick well-formed iPSC colonies and transfer them to a new

Matrigel-coated plate.

Passaging: Passage the iPSCs every 4-7 days, depending on the growth rate. Use gentle

dissociation methods to maintain colony integrity. Add a ROCK inhibitor to the culture

medium for the first 24 hours after passaging to enhance cell survival.

Cryopreservation: Cryopreserve established iPSC lines in a suitable freezing medium for

long-term storage.

Characterization of iHAC-Reprogrammed iPSCs
A thorough characterization is essential to confirm the pluripotency and quality of the generated

iPSC lines.[8][9][10]

a) Pluripotency Marker Expression (Immunocytochemistry):

Fix the iPSC colonies with 4% paraformaldehyde.
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Permeabilize the cells with 0.1% Triton X-100.

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG,

TRA-1-60, SSEA-4).

Incubate with corresponding fluorescently labeled secondary antibodies.

Counterstain the nuclei with DAPI.

Visualize the staining using a fluorescence microscope.

b) In Vitro Differentiation (Embryoid Body Formation):

Lift iPSC colonies and culture them in suspension in a low-attachment plate with

differentiation medium.

Allow embryoid bodies (EBs) to form for 8-12 days.

Plate the EBs onto gelatin-coated plates and allow them to differentiate for another 7-10

days.

Perform immunocytochemistry to detect markers of the three germ layers:

Ectoderm: β-III tubulin (Tuj1), Nestin

Mesoderm: α-Smooth Muscle Actin (α-SMA), Brachyury

Endoderm: α-Fetoprotein (AFP), SOX17

c) Karyotype Analysis:

Submit iPSC samples to a cytogenetics facility for G-banding analysis to ensure they have a

normal chromosomal content.

d) Verification of iHAC Elimination (Optional):
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If desired, the iHAC can be eliminated from the iPSCs. This is often achieved by inactivating

its conditional kinetochore.[6]

Confirm the absence of the iHAC by Fluorescence In Situ Hybridization (FISH) using a probe

specific to the HAC.

Signaling Pathways and Experimental Workflows
Signaling Pathways in iPSC Reprogramming
The reprogramming process involves a complex interplay of signaling pathways. The

overexpression of the OSKM factors from the iHAC is thought to modulate key pathways like

TGF-β and Wnt, which are crucial for maintaining pluripotency and suppressing differentiation.

[11][12][13]
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Caption: iHAC-mediated reprogramming signaling overview.
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Experimental Workflow for iHAC-Mediated
Reprogramming

Preparation

MMCT

Reprogramming & Culture

Characterization

1. Construct iHAC
(OSKM Cassette)

2. Culture Donor CHO Cells
with iHAC

3. Induce Micronucleation
(TN-16 + Griseofulvin)

4. Enucleate & Purify Microcells
(Latrunculin B)

5. Fuse Microcells with
Somatic Cells (PEG)

6. Select for iHAC-containing cells

7. iPSC Colony Formation

8. Pick and Expand iPSC Colonies

9. Check Pluripotency Markers
(ICC/FACS)

10. In Vitro Differentiation
(Embryoid Bodies)

11. Karyotype Analysis
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Caption: Workflow for iHAC-mediated cell reprogramming.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for iHAC-Mediated Cell
Reprogramming]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571072#ihac-mediated-cell-reprogramming-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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